

3-Cyclohexylpropanoic acid basic properties

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Compound of Interest

Compound Name: 3-Cyclohexylpropanoic acid

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An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropanoic acid (CAS No. 701-97-3), also known as 3-cyclohexanepropionic acid, is a versatile carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.^{[1][2]} This unique structure, combining a non-polar cycloaliphatic ring with a polar carboxylic acid function, imparts valuable properties that make it a significant intermediate in diverse fields of chemical synthesis.^[1] Its applications range from being a critical building block in the pharmaceutical industry to a precursor in the synthesis of high-performance polymers and specialty fragrances.^{[1][3][4]} This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, grounded in authoritative technical data to support advanced research and development activities.

Physicochemical and Structural Properties

3-Cyclohexylpropanoic acid is a clear, colorless liquid at room temperature with a melting point just below ambient conditions.^{[1][2]} Its chemical structure enhances both its reactivity as a carboxylic acid and its solubility in organic solvents.^[1]

Key Property Data

The essential physicochemical properties of **3-Cyclohexylpropanoic acid** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	701-97-3	[1][2][5]
Molecular Formula	C ₉ H ₁₆ O ₂	[1][3]
Molecular Weight	156.22 g/mol	[1][6]
Appearance	Clear, colorless liquid	[1][2]
Melting Point	14-17 °C	[1][3][5]
Boiling Point	~275.8 °C	[1]
Density	~0.998 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	~1.464	[5]
Flash Point	>110 °C	[3][7]
Solubility	Insoluble in water; Soluble in organic solvents.	[2][3]

Structural Identifiers

- IUPAC Name: **3-cyclohexylpropanoic acid**[6]
- SMILES: O=C(O)CCC1CCCCC1[5]
- InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N[5]

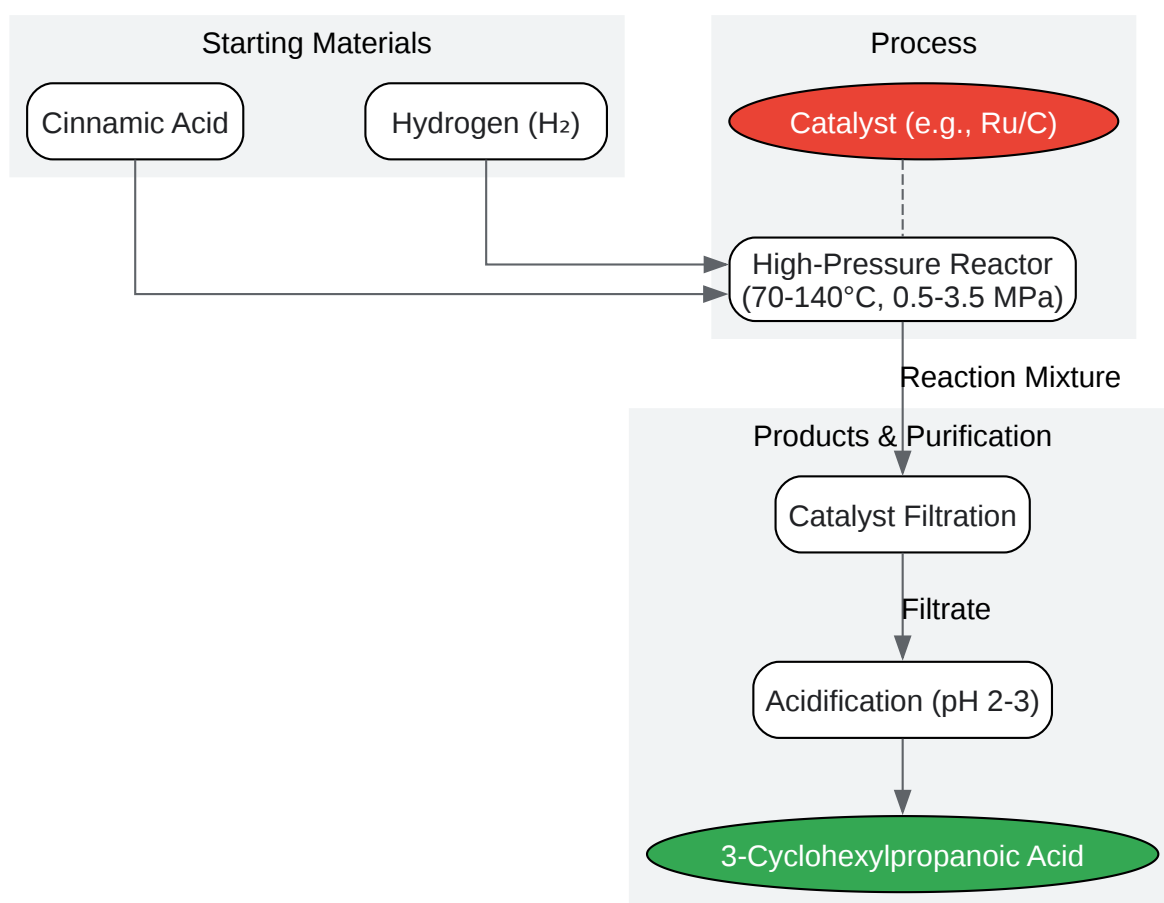
Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing **3-Cyclohexylpropanoic acid** is through the catalytic hydrogenation of cinnamic acid or its esters.[8][9] This process involves the saturation of both the aromatic ring and the alkene double bond of the cinnamic acid precursor.

The general transformation follows a two-step reduction. First, the carbon-carbon double bond of the propanoic acid side chain is reduced. Subsequently, the benzene ring is fully hydrogenated to a cyclohexane ring. This requires robust catalytic systems, often employing

ruthenium or rhodium on a carbon support (Ru/C), under elevated temperature and hydrogen pressure.[8][9] A key advantage of this pathway is the high yield and purity of the final product, often exceeding 90% without extensive post-reaction purification.[8]

Synthesis Workflow Diagram



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Caption: Catalytic hydrogenation of cinnamic acid to **3-Cyclohexylpropanoic acid**.

Detailed Experimental Protocol: Synthesis from Cinnamic Acid

This protocol is adapted from methodologies described in the scientific and patent literature.^[8]

- **Reactor Charging:** In a high-pressure hydrogenation vessel, charge cinnamic acid (1.0 eq). Add a suitable solvent such as methanol or an alkaline aqueous solution.
- **Catalyst Addition:** Add a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (e.g., 0.5-2.0 mol%).
- **System Purge:** Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.
- **Hydrogenation:** Pressurize the reactor with hydrogen to 0.5–3.5 MPa.^[8] Begin agitation and heat the mixture to 120–140 °C.^[8]
- **Reaction Monitoring:** Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 2–8 hours.^[8]
- **Cooldown and Filtration:** Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.
- **Work-up:** Concentrate the filtrate under reduced pressure to remove the solvent. If the reaction was run in an alkaline solution, the resulting filtrate is acidified with a strong acid (e.g., HCl) to a pH of 2-3.^[8]
- **Isolation:** The product, **3-Cyclohexylpropanoic acid**, will separate as an oil or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed in vacuo to yield the final product. Purity is typically ≥99% by GC.^[1]

Key Applications and Research Significance

3-Cyclohexylpropanoic acid's value lies in its role as a versatile chemical intermediate.^{[1][10]}

Pharmaceutical Intermediate

The compound serves as a crucial building block in pharmaceutical development.^[1]

- **Anticancer Agents:** It is used as an intermediate in the synthesis of farnesyltransferase inhibitors, a class of experimental anticancer drugs.^[3]
- **Enzyme Modulators:** It is a starting material for synthesizing 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which are studied for their effects on paraoxonase-1 (PON1), an enzyme linked to organophosphate metabolism and cardiovascular health.^[11]
- **Drug Delivery:** Research has shown that **3-Cyclohexylpropanoic acid** can facilitate the oral delivery of certain drugs, such as cromolyn, by enhancing permeation across biological membranes in rat models.

Polymer and Materials Science

In polymer chemistry, **3-Cyclohexylpropanoic acid** is incorporated into specialty polymers to enhance their physical properties.^[1] The bulky, saturated cyclohexyl group can improve thermal stability and mechanical strength, making it a valuable monomer for high-performance materials used in advanced coatings and adhesives.^[1]

Flavor and Fragrance Industry

A primary commercial use of **3-Cyclohexylpropanoic acid** is as a precursor to allyl cyclohexylpropionate, also known as pineapple ester.^{[3][8][9]} This ester is a key component in flavor and fragrance formulations, prized for its strong, sweet, pineapple-like aroma and taste.^[9]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of **3-Cyclohexylpropanoic acid**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are definitive for structural elucidation. The ¹H NMR spectrum is characterized by a complex multiplet for the 11 cyclohexyl protons, two distinct triplets for the two methylene (-CH₂-) groups in the propanoic chain, and a broad singlet for the carboxylic acid proton.^{[12][13]}

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the compound and its derivatives.
- Infrared (IR) Spectroscopy: IR analysis will show a characteristic broad absorption for the O-H stretch of the carboxylic acid ($\sim 2500\text{--}3300\text{ cm}^{-1}$) and a strong C=O stretch at $\sim 1700\text{ cm}^{-1}$.

Detailed Experimental Protocol: ^1H NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Cyclohexylpropanoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[\[12\]](#)
- Data Acquisition: Record the ^1H NMR spectrum, typically with 16-32 scans for a good signal-to-noise ratio.
- Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals.

Expected ^1H NMR Spectrum (in CDCl_3):

- δ $\sim 11.5\text{--}12.0$ ppm: (1H, broad singlet) - COOH proton.
- δ ~ 2.3 ppm: (2H, triplet) - CH_2 group alpha to the carbonyl.
- δ $\sim 1.5\text{--}1.8$ ppm: (7H, multiplet) - CH_2 group beta to the carbonyl and protons on the cyclohexane ring.
- δ $\sim 0.8\text{--}1.3$ ppm: (6H, multiplet) - Remaining protons on the cyclohexane ring.

Safety, Handling, and Toxicology

3-Cyclohexylpropanoic acid is classified as an irritant.[\[3\]](#)[\[6\]](#)

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Some reports also include H302 (Harmful if swallowed).[6][11]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory.[11] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.
- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] Recommended storage temperature is 0-8 °C.[1] It is incompatible with strong oxidizing agents.[2]

Conclusion

3-Cyclohexylpropanoic acid is a chemical intermediate of significant utility, bridging basic organic synthesis with high-value applications in pharmaceuticals, materials science, and consumer products. Its straightforward synthesis from readily available precursors and its versatile reactivity make it a compound of continuing interest for both academic research and industrial manufacturing. A thorough understanding of its properties, handling requirements, and analytical profile is essential for its safe and effective use in scientific innovation.

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